Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate
Overview
Description
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H17NO4 It is a derivative of morpholine, a heterocyclic amine, and contains a benzyl group, a hydroxymethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with benzyl chloroformate. One common method includes the following steps:
Starting Material: Morpholine is reacted with formaldehyde to introduce the hydroxymethyl group.
Protection: The hydroxymethyl group is protected using a suitable protecting group, such as a benzyl group.
Carboxylation: The protected morpholine derivative is then reacted with benzyl chloroformate to introduce the carboxylate ester group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-(carboxymethyl)morpholine-4-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)morpholine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate: Contains a benzyl group, hydroxymethyl group, and carboxylate ester.
Benzyl ®-2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a different stereochemistry.
Benzyl 2-(hydroxymethyl)pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its morpholine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVTXHHMCVAPDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393040 | |
Record name | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-20-6 | |
Record name | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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